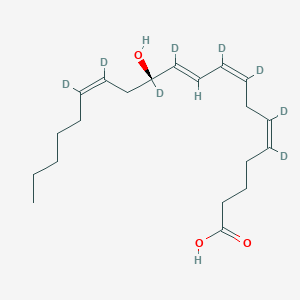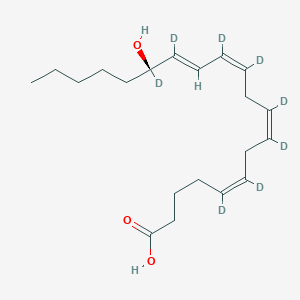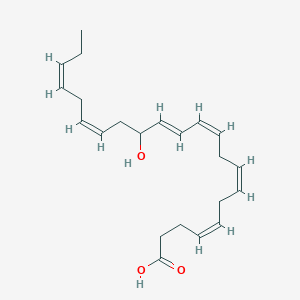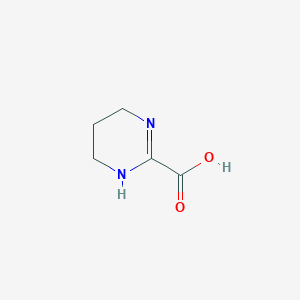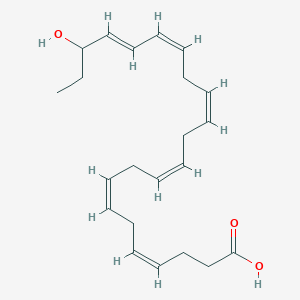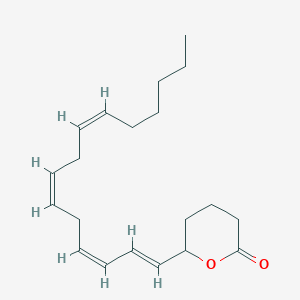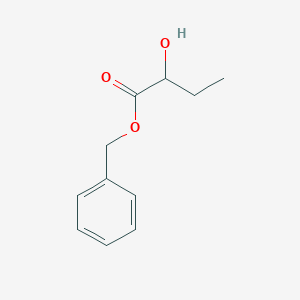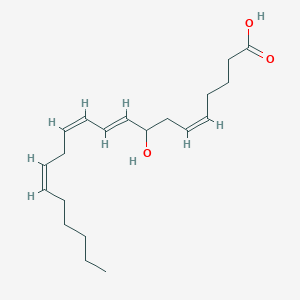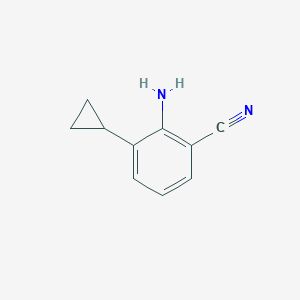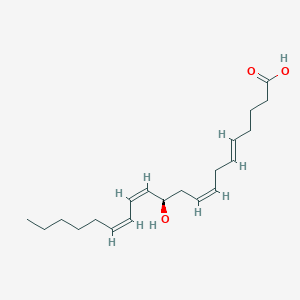
(12E,14Z)-11-hydroxyicosa-12,14-dienoic acid
Descripción general
Descripción
“(12E,14Z)-11-Hydroxy-12,14-icosadienoic acid” is a chemical compound with the molecular formula C20H36O3 . It has an average mass of 324.498 Da and a mono-isotopic mass of 324.266449 Da . It is also known by other names such as (±)11-HEDE, (±)-11-HYDROXY-12E,14Z-EICOSADIENOIC ACID, and 11R-hydroxy-12E,14Z-eicosadienoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms . It has a double-bond stereochemistry . The compound has 16 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 475.0±18.0 °C at 760 mmHg, and a flash point of 255.2±17.7 °C . It has a molar refractivity of 97.9±0.3 cm3 . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and violates the Rule of 5 once . It has a polar surface area of 58 Å2 and a molar volume of 338.4±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Metabolism
Synthesis of Derivatives
Research has explored the synthesis of derivatives related to (12E,14Z)-11-hydroxyicosa-12,14-dienoic acid. A study described the synthesis of (+-)-8,12-trans-(5Z, 14Z)-9-oxo-prosta-5,14-dienoic acid, a derivative linked to preclavulones, a family of marine eicosanoids with significant biological interest (Di Giacomo et al., 1992).
Metabolism Studies
The metabolism of eicosa-11,14-dienoic acid in rat testes has been investigated, revealing its conversion to various fatty acids including arachidonic acid, suggesting its role in the biosynthesis of important biological molecules (Albert & Coniglio, 1977).
Analytical Methods
- Analytical Techniques: Advanced analytical methods, such as 13C NMR spectroscopy, have been utilized for identifying and analyzing isomers of conjugated linoleic acids, which includes compounds structurally related to (12E,14Z)-11-hydroxyicosa-12,14-dienoic acid (Davis, Neill, & Caswell, 1999).
Taste and Sensory Properties
- Contribution to Taste in Foods: The role of various lipids and their oxidation products in contributing to bitter taste in pea-protein isolates has been explored, which includes hydroxyoctadecadienoic acid isomers related to (12E,14Z)-11-hydroxyicosa-12,14-dienoic acid (Gläser et al., 2021).
Biological Activities
- Biological Activities in Algae: Research has identified the biosynthesis of unusual oxylipins, including hydroxyarachidonic acids, in red algae, indicating the potential biological activities of these compounds in marine organisms (Gerwick, Åsen, & Hamberg, 1993).
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as arachidonic acid and its metabolites, interact with various enzymes and receptors involved in inflammatory processes and cell signaling .
Mode of Action
These compounds typically bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions .
Biochemical Pathways
It’s known that similar compounds, such as arachidonic acid and its metabolites, are involved in various pathways, including the lipoxygenase branches of the eicosanoid pathways . These pathways play crucial roles in numerous biological processes, including inflammation, cell survival, and the initiation and resolution of inflammatory processes .
Pharmacokinetics
They are then metabolized by various enzymes and eventually excreted .
Result of Action
Similar compounds, such as arachidonic acid and its metabolites, have been shown to have various effects, including modulating inflammation, influencing cell survival, and affecting the progression of various disease states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (12E,14Z)-11-hydroxyicosa-12,14-dienoic acid. For example, the presence of other compounds, pH levels, temperature, and other factors can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
(12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMIRVFIVOGVIC-YTLDOUCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




